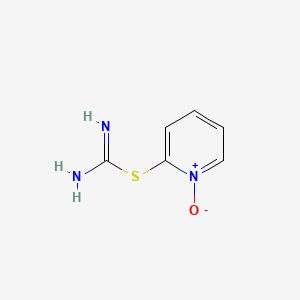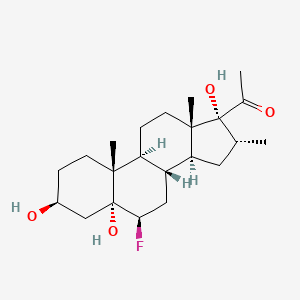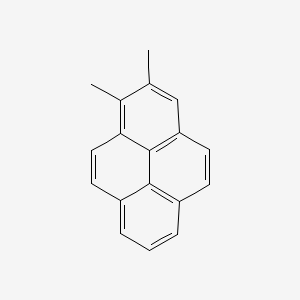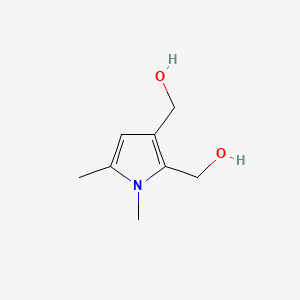
1,2-Dimethylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylpyrene is an organic compound with the chemical formula C18H14. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is derived from pyrene. The compound features two methyl groups attached to adjacent carbon atoms in the pyrene structure. Pyrene itself is a fused aromatic hydrocarbon consisting of four benzene rings arranged in a linear fashion.
Méthodes De Préparation
Synthetic Routes: 1,2-Dimethylpyrene can be synthesized through an efficient procedure that introduces methyl groups into the A-ring of pyrene. The starting material for this synthesis is 1H-phenalene . The specific synthetic route involves selective methylation of pyrene at the desired positions.
Reaction Conditions: The reaction conditions for the methylation process may vary, but typically involve the use of methylating agents (such as diazomethane or methyl iodide) and appropriate solvents. The reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: While this compound is not commonly produced on an industrial scale, its synthesis can be adapted for larger-scale applications if needed.
Analyse Des Réactions Chimiques
1,2-Dimethylpyrene can undergo various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substituents can be introduced at different positions on the pyrene ring. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts.
Major products formed from these reactions include methylated pyrene derivatives with different substitution patterns.
Applications De Recherche Scientifique
1,2-Dimethylpyrene finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying PAH reactivity and aromatic substitution reactions.
Biology: Researchers use it to investigate the effects of PAH exposure on living organisms.
Medicine: Its potential role in carcinogenesis and toxicity is studied.
Industry: While not widely used, it may find applications in materials science or organic electronics.
Mécanisme D'action
The exact mechanism by which 1,2-Dimethylpyrene exerts its effects depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular components, such as DNA, proteins, or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
1,2-Dimethylpyrene is unique due to its specific methyl substitution pattern. Similar compounds include other methylated pyrene derivatives (e.g., 1,3-dimethylpyrene) and related PAHs.
Remember that this compound’s significance lies in its role as a versatile research tool and its potential impact across various scientific disciplines.
Propriétés
Numéro CAS |
74869-48-0 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,2-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3 |
Clé InChI |
UOUUKBKHBOFSJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




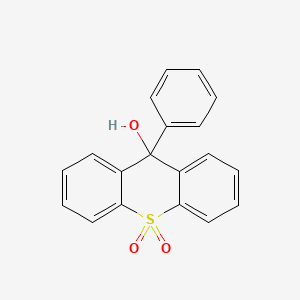
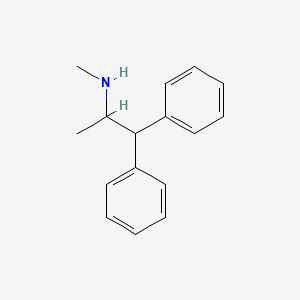

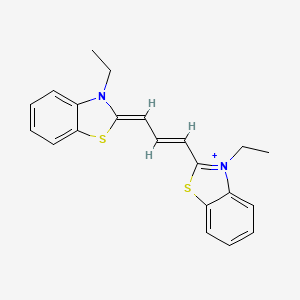
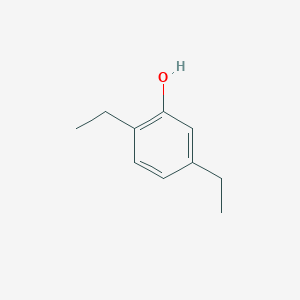
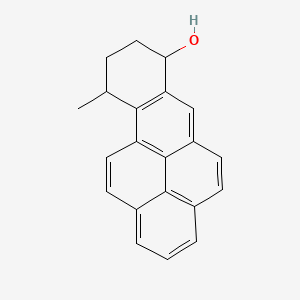
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
